1,4,5,8-Tetrahydroxyanthraquinone

Description

Properties

IUPAC Name |

1,4,5,8-tetrahydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,15-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGCSKLTQHBFLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80230843 | |

| Record name | 1,4,5,8-Tetrahydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80230843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-60-7 | |

| Record name | 1,4,5,8-Tetrahydroxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,5,8-Tetrahydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 81-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,5,8-Tetrahydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80230843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5,8-tetrahydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,5,8-TETRAHYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3RU79UW8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of 1,4,5,8-Tetrahydroxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,4,5,8-Tetrahydroxyanthraquinone. The information herein is intended to support research, development, and quality control activities involving this compound.

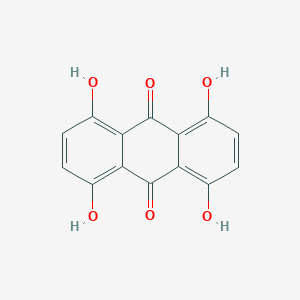

Chemical Identity and Structure

1,4,5,8-Tetrahydroxyanthraquinone, a polyhydroxyanthraquinone, is a significant organic compound, notably serving as a key intermediate in the synthesis of the anticancer drug mitoxantrone.[1] Its chemical structure consists of an anthraquinone core substituted with four hydroxyl groups.

IUPAC Name: 1,4,5,8-tetrahydroxyanthracene-9,10-dione

Synonyms: 1,4,5,8-Tetrahydroxy-9,10-anthracenedione, 1,4,5,8-Tetrahydroxyanthra-9,10-quinone

CAS Number: 81-60-7[2]

Molecular Formula: C₁₄H₈O₆[2]

Canonical SMILES: C1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)O)O)O

InChI Key: SOGCSKLTQHBFLP-UHFFFAOYSA-N

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of 1,4,5,8-Tetrahydroxyanthraquinone. It is important to note that some of these values are predicted or estimated due to the limited availability of experimentally determined data in the literature.

| Property | Value | Source |

| Molecular Weight | 272.21 g/mol | [2] |

| Appearance | Brown powder | [1] |

| Melting Point | >300 °C | Not specified |

| Boiling Point | 554.8 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.781 g/cm³ (Predicted) | [3] |

| pKa (Predicted) | 6.45 ± 0.20 | Not specified |

| Solubility | Information not widely available. Generally, polyhydroxyanthraquinones exhibit low solubility in water and higher solubility in organic solvents like DMSO and DMF. |

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of 1,4,5,8-Tetrahydroxyanthraquinone. These are generalized protocols that may require optimization based on specific laboratory conditions and instrumentation.

Determination of Melting Point

The melting point of a solid is a crucial indicator of its purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1 °C).

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)[4]

-

Capillary tubes (sealed at one end)[4]

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the 1,4,5,8-Tetrahydroxyanthraquinone sample is completely dry and in a fine powder form. If necessary, grind the sample gently in a mortar and pestle.[5]

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.[6]

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the end of melting). This range is the melting point of the sample.[4]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within the molecule.

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Solvent (e.g., ethanol, methanol, or DMSO of spectroscopic grade)

Procedure:

-

Prepare a stock solution of 1,4,5,8-Tetrahydroxyanthraquinone of a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

From the stock solution, prepare a series of dilutions to obtain a final concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.2-0.8 A.U.).

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Record a baseline spectrum with the blank cuvette.

-

Rinse and fill a second quartz cuvette with the sample solution.

-

Measure the absorbance of the sample solution over a wavelength range of 200-800 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Apparatus:

-

FTIR spectrometer

-

Sample holder (e.g., KBr pellet press or ATR accessory)

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Spatula

Procedure (KBr Pellet Method):

-

Thoroughly dry both the 1,4,5,8-Tetrahydroxyanthraquinone sample and the KBr powder to remove any moisture.

-

In a mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.[7]

-

Place a small amount of the mixture into a pellet press die.

-

Apply pressure to form a thin, transparent KBr pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, C=O, and C=C of the aromatic rings.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of a compound by providing information about the chemical environment of the nuclei (e.g., ¹H and ¹³C).

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

Pipettes

-

Vortex mixer or sonicator

Procedure:

-

Dissolve an appropriate amount of the 1,4,5,8-Tetrahydroxyanthraquinone sample in a suitable deuterated solvent in a small vial. Typical amounts are 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR.

-

Transfer the solution to an NMR tube to a height of approximately 4-5 cm.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Synthesis and Potential Biological Activity

Synthesis Workflow

1,4,5,8-Tetrahydroxyanthraquinone is a key intermediate in the synthesis of the anticancer drug mitoxantrone.[10] A common synthetic route involves the treatment of 4,5-diaminochrysazin with sodium hydrosulfite in an alkaline solution to produce leuco-1,4,5,8-tetrahydroxyanthraquinone, which is then oxidized.[11]

Caption: Generalized synthesis of 1,4,5,8-Tetrahydroxyanthraquinone.

Biological Relevance: Precursor to Mitoxantrone

1,4,5,8-Tetrahydroxyanthraquinone's primary significance in drug development lies in its role as a precursor to mitoxantrone, a potent antineoplastic agent.[10] Mitoxantrone exerts its cytotoxic effects through a multi-faceted mechanism of action.

The proposed mechanism of action for mitoxantrone, derived from 1,4,5,8-Tetrahydroxyanthraquinone, involves several key steps that ultimately lead to cancer cell death.

Caption: Proposed mechanism of action for Mitoxantrone.

References

- 1. 1,4,5,8-Tetrahydroxyanthraquinone CAS 81-60-7 95% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 2. scbt.com [scbt.com]

- 3. 1,4,5,8-Tetrahydroxy anthraquinone, CAS No. 81-60-7 - iChemical [ichemical.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. employees.oneonta.edu [employees.oneonta.edu]

- 7. rjb.ro [rjb.ro]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. rsc.org [rsc.org]

- 10. Mitoxantrones for Cancer Treatment and there Side Effects [jscimedcentral.com]

- 11. sphinxsai.com [sphinxsai.com]

Molecular structure and formula of 1,4,5,8-Tetrahydroxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, physicochemical properties, and synthesis of 1,4,5,8-Tetrahydroxyanthraquinone. It includes detailed experimental protocols for its synthesis and characterization, and discusses its primary biological significance as a key intermediate in the development of anthracenedione-based therapeutics.

Molecular Structure and Formula

1,4,5,8-Tetrahydroxyanthraquinone, also known by its IUPAC name 1,4,5,8-tetrahydroxy-9,10-anthracenedione, is a polycyclic aromatic organic compound.[1][2] Its structure consists of an anthraquinone core substituted with four hydroxyl (-OH) groups at the alpha positions. This substitution pattern creates a highly symmetrical molecule.[2] The presence of multiple hydroxyl groups and the extended conjugated system of the anthraquinone core are key determinants of its chemical properties and reactivity.

The fundamental molecular details are summarized below.

| Identifier | Value | Source(s) |

| Molecular Formula | C₁₄H₈O₆ | [1][2][3] |

| Molecular Weight | 272.21 g/mol | [2][3] |

| Exact Mass | 272.032074 u | [4] |

| CAS Number | 81-60-7 | [1] |

| Canonical SMILES | C1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)O)O)O | [2] |

| InChI Key | SOGCSKLTQHBFLP-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

The compound typically appears as bronze needle-like crystals or a brown powder.[5][6] Its high melting point is characteristic of a stable, polycyclic aromatic structure with strong intermolecular hydrogen bonding afforded by the four hydroxyl groups.

| Property | Value | Source(s) |

| Physical State | Solid (Bronze needle-like crystals or Brown powder) | [5][6] |

| Melting Point | >300 °C | [5] |

| Boiling Point | 554.8 ± 45.0 °C (Predicted) | [4] |

| Density | 1.8 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 6.45 ± 0.20 (Predicted) | [7] |

| Vapor Pressure | 6.43E-13 mmHg at 25°C | [8] |

Experimental Protocols

Synthesis of 1,4,5,8-Tetrahydroxyanthraquinone

A common laboratory-scale synthesis involves the reductive hydrolysis of 4,8-diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid.[7][9]

Materials and Reagents:

-

4,8-diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid

-

Sodium dithionite (Na₂S₂O₄)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl) (for neutralization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,8-diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid in an aqueous solution of sodium hydroxide.

-

Reduction: Gently heat the solution to approximately 60°C. Gradually add sodium dithionite to the stirring solution. The dithionite acts as the reducing agent.[10]

-

Reaction Monitoring: Maintain the reaction at 60°C for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution with hydrochloric acid, which will cause the product to precipitate out of the solution.

-

Isolation and Purification: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the solid product thoroughly with deionized water to remove any inorganic salts.

-

Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 50-60°C) to yield 1,4,5,8-Tetrahydroxyanthraquinone.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, as anthraquinones often have limited solubility in less polar solvents like CDCl₃.[11] Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.[1]

-

Expected ¹H NMR Spectrum (in DMSO-d₆):

-

Due to the molecule's symmetry, only two signals are expected for the aromatic protons.

-

A doublet corresponding to H-2 and H-7.

-

A doublet corresponding to H-3 and H-6.

-

A broad singlet at a significantly downfield chemical shift (>10 ppm) corresponding to the four equivalent, hydrogen-bonded hydroxyl protons.

-

-

Expected ¹³C NMR Spectrum (in DMSO-d₆):

-

Due to symmetry, only four signals are expected in the aromatic region.

-

One signal for the carbonyl carbons (C-9, C-10), expected around 180-190 ppm.

-

Three distinct signals for the aromatic carbons, including those bonded to the hydroxyl groups (C-1, C-4, C-5, C-8) which would be the most downfield of the aromatic signals.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a sample by mixing a small amount of the solid product with potassium bromide (KBr) and pressing it into a thin pellet.

-

Expected Absorption Bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3500 cm⁻¹ due to the hydrogen-bonded hydroxyl groups.

-

C=O Stretch: A strong, sharp absorption band around 1610-1640 cm⁻¹. The frequency is lower than a typical ketone due to intramolecular hydrogen bonding with the adjacent hydroxyl groups.

-

C=C Stretch (Aromatic): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (Phenolic): A strong band in the 1200-1300 cm⁻¹ region.

-

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent, such as ethanol or DMSO, using a quartz cuvette.

-

Expected Spectrum: The extended π-conjugated system of the tetrahydroxyanthraquinone chromophore is expected to produce strong absorption bands in the visible region of the spectrum, likely resulting in a colored solution. The exact λmax will be solvent-dependent. The presence of the four auxochromic hydroxyl groups typically causes a bathochromic (red) shift compared to the unsubstituted anthraquinone parent molecule.

Biological Activity and Significance

While there is limited research on the direct biological activity of 1,4,5,8-Tetrahydroxyanthraquinone itself, its paramount importance in drug development lies in its role as a key precursor for the synthesis of Mitoxantrone .[5] Mitoxantrone is a potent anthracenedione-derived antineoplastic agent used in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma, as well as multiple sclerosis.[2]

The anticancer mechanism of Mitoxantrone is well-established and involves two primary actions:

-

DNA Intercalation: The planar aromatic core of the molecule inserts itself between DNA base pairs, disrupting the normal DNA helix and interfering with replication and transcription.

-

Topoisomerase II Inhibition: Mitoxantrone poisons topoisomerase II, an essential enzyme that manages DNA topology. By stabilizing the enzyme-DNA cleavable complex, it prevents the re-ligation of DNA strands, leading to permanent double-strand breaks.

These DNA double-strand breaks trigger a cellular damage response, ultimately culminating in cell cycle arrest and apoptosis (programmed cell death). The biological relevance of 1,4,5,8-Tetrahydroxyanthraquinone is therefore intrinsically linked to this downstream pathway, as it provides the core scaffold upon which the pharmacologically active side chains of Mitoxantrone are built.

References

- 1. 1,4,5,8-tetrahydroxyanthraquinone [webbook.nist.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. The Effects of 1,4-Naphthoquinone (NQ) and Naphthazarin (5,8-Dihydroxy-1,4-naphthoquinone, DHNQ) Individually and in Combination on Growth and Oxidative Stress in Maize (Zea mays L.) Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. benchchem.com [benchchem.com]

- 8. 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,4-Dihydroxyanthraquinone(81-64-1) 13C NMR [m.chemicalbook.com]

- 10. Quinalizarin - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]

Spectroscopic Profile of 1,4,5,8-Tetrahydroxyanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4,5,8-tetrahydroxyanthraquinone, a significant scaffold in medicinal chemistry. Due to the limited availability of complete, publicly accessible experimental spectra for this specific molecule, this document integrates known data with expected spectroscopic characteristics based on the analysis of closely related polyhydroxyanthraquinones. This guide is intended to serve as a valuable resource for the identification, characterization, and further development of 1,4,5,8-tetrahydroxyanthraquinone and its derivatives.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for 1,4,5,8-tetrahydroxyanthraquinone.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| ¹H NMR (Expected) | Chemical Shift (δ, ppm) | Multiplicity |

| H-2, H-3, H-6, H-7 | 7.0 - 7.5 | s |

| OH (1, 4, 5, 8) | 12.0 - 13.0 | br s |

| ¹³C NMR (Expected) | Chemical Shift (δ, ppm) |

| C-2, C-3, C-6, C-7 | 110 - 120 |

| C-9, C-10 (C=O) | 180 - 190 |

| C-4a, C-9a, C-8a, C-10a | 130 - 140 |

| C-1, C-4, C-5, C-8 | 160 - 170 |

Note: Predicted chemical shifts can vary depending on the solvent and concentration. The broad singlet for the hydroxyl protons is due to strong intramolecular hydrogen bonding with the adjacent carbonyl groups.

Table 2: Infrared (IR) Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |

| O-H Stretch | 3386, 2964 | Strong, Broad | [1] |

| C=O Stretch | 1608 | Strong | [1] |

| C=C Aromatic Stretch | 1550 - 1600 | Medium-Strong | Expected |

| C-O Stretch | 1200 - 1300 | Strong | Expected |

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Specific experimental UV-Vis absorption maxima for 1,4,5,8-tetrahydroxyanthraquinone are not widely reported. The expected absorption bands are based on the electronic transitions typical for polyhydroxyanthraquinones.

| Solvent | λmax (nm) | Electronic Transition |

| Methanol/Ethanol | ~250-260 | π → π |

| ~280-300 | π → π | |

| ~450-550 | n → π* (Visible) |

Note: The position and intensity of UV-Vis absorption bands are highly sensitive to the solvent polarity and pH.

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of quinone compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 1,4,5,8-tetrahydroxyanthraquinone in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Due to potential solubility issues, DMSO-d₆ is often preferred for polyhydroxyanthraquinones.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of 1,4,5,8-tetrahydroxyanthraquinone with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 1,4,5,8-tetrahydroxyanthraquinone of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).

-

-

Instrument Parameters:

-

Spectrometer: Double-beam UV-Vis spectrophotometer.

-

Scan Range: 200 - 800 nm.

-

Scan Speed: Medium.

-

-

Data Acquisition and Processing:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Record a baseline spectrum with the blank in both the sample and reference beams.

-

Replace the blank in the sample beam with the cuvette containing the sample solution.

-

Record the absorption spectrum of the sample.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Interpretation of Spectroscopic Data

-

NMR: The highly symmetric nature of 1,4,5,8-tetrahydroxyanthraquinone leads to a simple spectrum. The downfield chemical shift of the hydroxyl protons is a key indicator of strong intramolecular hydrogen bonding. The aromatic protons are expected to appear as a singlet due to their chemical equivalence.

-

IR: The prominent broad O-H stretching band and the strong C=O stretching absorption are characteristic features. The position of the C=O band at a relatively low wavenumber (1608 cm⁻¹) is indicative of the strong intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, which weakens the C=O double bond character.

-

UV-Vis: The spectrum is expected to show multiple absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated anthraquinone system. The long-wavelength absorption in the visible region is responsible for the colored nature of the compound.

This technical guide provides a foundational understanding of the spectroscopic properties of 1,4,5,8-tetrahydroxyanthraquinone. For definitive structural elucidation and quality control, it is imperative to obtain and analyze experimental data for the specific sample under investigation.

References

An In-depth Technical Guide to 1,4,5,8-Tetrahydroxyanthraquinone (CAS 81-60-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4,5,8-Tetrahydroxyanthraquinone (CAS 81-60-7), a versatile organic compound with significant applications in materials science and as a key intermediate in the synthesis of pharmaceuticals. This document details its chemical and physical properties, outlines a known synthetic route, and discusses its current and potential uses, particularly in energy storage and as a precursor to the anticancer agent, mitoxantrone. While specific experimental data on its biological signaling pathways remain limited in publicly accessible literature, this guide consolidates available information to serve as a foundational resource for researchers.

Chemical and Physical Properties

1,4,5,8-Tetrahydroxyanthraquinone is an anthraquinone derivative characterized by four hydroxyl groups. Its structure imparts distinct chemical properties that are leveraged in its various applications.

| Property | Value | References |

| IUPAC Name | 1,4,5,8-tetrahydroxyanthracene-9,10-dione | [1][2] |

| CAS Number | 81-60-7 | [3][4] |

| Molecular Formula | C₁₄H₈O₆ | [3][4][5] |

| Molecular Weight | 272.21 g/mol | [3][4][5] |

| Appearance | Brown or red to dark red crystalline powder | [3] |

| Melting Point | >274.85 °C | [4] |

| Boiling Point | ~375.27 °C to 554.8 °C (estimated) | [4][6] |

| Synonyms | 1,4,5,8-Tetrahydroxyanthracene-9,10-dione, Leuco-1,4,5,8-tetrahydroxyanthraquinone | [7] |

Synthesis and Purification

A documented method for the synthesis of 1,4,5,8-Tetrahydroxyanthraquinone involves the treatment of 4,8-diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid with a mixture of sodium dithionite and sodium hydroxide in an aqueous medium[4][8].

Experimental Protocol: Synthesis from a Disulfonic Acid Precursor

Materials:

-

4,8-diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid

-

Sodium dithionite

-

Sodium hydroxide

-

Deionized water

Procedure:

-

In a reaction vessel, dissolve 4,8-diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid in an aqueous solution of sodium hydroxide.

-

Slowly add sodium dithionite to the solution while stirring.

-

Heat the mixture to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the crude 1,4,5,8-Tetrahydroxyanthraquinone.

-

The precipitate is collected by filtration and washed with deionized water.

Purification

Purification of the crude product can be achieved through recrystallization[9].

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude 1,4,5,8-Tetrahydroxyanthraquinone

-

Suitable solvent (e.g., acetic acid or nitrobenzene)[10]

Procedure:

-

Dissolve the crude 1,4,5,8-Tetrahydroxyanthraquinone in a minimal amount of a suitable hot solvent.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can be used to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the aromatic protons and the hydroxyl protons would be expected. The chemical shifts of the hydroxyl protons would likely be downfield and may appear as broad singlets.

-

¹³C NMR: Resonances for the carbonyl carbons would be observed in the downfield region (typically >180 ppm). Aromatic carbon signals would also be present.

-

FTIR: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups is expected. A sharp, strong absorption around 1600-1650 cm⁻¹ due to the C=O stretching of the quinone moiety should also be present[11].

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 272.

Applications

Dye Intermediate

Historically and currently, a primary application of 1,4,5,8-Tetrahydroxyanthraquinone is as an intermediate in the synthesis of various dyes[3]. Its chromophoric anthraquinone core and the presence of auxochromic hydroxyl groups make it a valuable precursor for creating a range of colors.

Energy Storage

In recent years, there has been growing interest in using 1,4,5,8-Tetrahydroxyanthraquinone as an electrode material for lithium-ion batteries. Its chemical structure allows for reversible redox reactions, which are essential for battery function, contributing to the development of high-performance electrode materials with potentially improved energy density and cycle life[3][12].

Pharmaceutical Intermediate

1,4,5,8-Tetrahydroxyanthraquinone is a crucial intermediate in the synthesis of the anticancer drug Mitoxantrone[3]. Mitoxantrone is an anthracenedione derivative used in the treatment of certain types of cancer, including metastatic breast cancer, acute myeloid leukemia, and prostate cancer, as well as multiple sclerosis[5][13].

Biological Activity and Toxicology

The biological activity of 1,4,5,8-Tetrahydroxyanthraquinone itself is not extensively documented in publicly available literature. Its primary biological relevance is as a precursor to Mitoxantrone.

The mechanism of action of Mitoxantrone involves intercalation into DNA and inhibition of topoisomerase II, an enzyme essential for DNA replication and repair. This leads to DNA strand breaks and ultimately apoptosis in cancer cells[13][14]. While 1,4,5,8-Tetrahydroxyanthraquinone is a key building block for Mitoxantrone, it is the final drug molecule with its specific side chains that is responsible for this biological activity.

Limited toxicological data is available for 1,4,5,8-Tetrahydroxyanthraquinone. As with any chemical, it should be handled with appropriate safety precautions in a laboratory setting.

Conclusion

1,4,5,8-Tetrahydroxyanthraquinone is a valuable organic compound with established applications as a dye intermediate and in the synthesis of the anticancer drug Mitoxantrone. Its electrochemical properties also make it a promising candidate for the development of next-generation energy storage devices. While detailed experimental protocols and comprehensive spectroscopic and biological data are not widely disseminated, this guide provides a foundational understanding of its properties and uses. Further research into its synthesis, characterization, and direct biological effects could unveil new applications for this versatile molecule.

References

- 1. preprints.org [preprints.org]

- 2. CN105884592A - Method for purifying 1, 4-dihydroxy anthraquinone by sublimation under high vacuum - Google Patents [patents.google.com]

- 3. Structural and biological study of synthesized anthraquinone series of compounds with sulfonamide feature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,4,5,8-Tetrahydroxy anthraquinone | CAS#:81-60-7 | Chemsrc [chemsrc.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Design, In Silico Screening, Synthesis, and In Vitro Assessment of 1,4-Naphthoquinone-Tethered Hybrid Molecules to Explore Their Anticancer and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2,5,8-TETRAHYDROXYANTHRAQUINONE | 81-61-8 [chemicalbook.com]

- 8. Synthesis, Molecular Docking Analysis and In vitro Evaluation of 1,4- Dihydroxyanthraquinone Derivatives As Anti-Trypanosomal Agents | Bentham Science [benthamscience.com]

- 9. longdom.org [longdom.org]

- 10. sysrevpharm.org [sysrevpharm.org]

- 11. 1,4-Dihydroxyanthraquinone(81-64-1) 13C NMR [m.chemicalbook.com]

- 12. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. spectrabase.com [spectrabase.com]

Theoretical studies and DFT calculations of 1,4,5,8-Tetrahydroxyanthraquinone

An In-depth Technical Guide on the Theoretical Studies and DFT Calculations of 1,4,5,8-Tetrahydroxyanthraquinone

Abstract

1,4,5,8-Tetrahydroxyanthraquinone is a significant organic compound, serving as a crucial intermediate in the synthesis of pharmaceuticals, such as the anticancer drug mitoxantrone, and showing potential in the development of high-performance electrode materials for lithium-ion batteries. This technical guide provides a comprehensive overview of the theoretical and computational analysis of 1,4,5,8-Tetrahydroxyanthraquinone, with a focus on Density Functional Theory (DFT) calculations. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the molecule's physicochemical properties, outlines methodologies for theoretical calculations, and presents experimental protocols for its synthesis and characterization. Furthermore, it explores potential biological activities by examining signaling pathways associated with structurally related anthraquinone derivatives.

Physicochemical and Structural Properties

1,4,5,8-Tetrahydroxyanthraquinone, also known as leucoquinizarin, is an aromatic organic compound derived from anthraquinone. Its core structure consists of an anthracene-9,10-dione scaffold substituted with four hydroxyl groups.

| Property | Value | Reference |

| CAS Number | 81-60-7 | |

| Molecular Formula | C₁₄H₈O₆ | |

| Molecular Weight | 272.21 g/mol | |

| Appearance | Bronze needle-like crystals or brown powder | |

| Melting Point | >300 °C |

Theoretical Studies and DFT Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For anthraquinone derivatives, DFT, particularly with the B3LYP functional, is widely employed to predict molecular geometry, vibrational frequencies, and electronic properties.

Computational Methodology

Theoretical investigations of 1,4,5,8-Tetrahydroxyanthraquinone typically involve a multi-step computational workflow. The process begins with the optimization of the molecule's ground-state geometry. Following optimization, frequency calculations are performed to confirm that the structure corresponds to a true energy minimum and to predict vibrational spectra (Infrared and Raman). Subsequently, electronic properties such as HOMO-LUMO energy levels and the

A Technical Guide to the Natural Sources, Isolation, and Analysis of Tetrahydroxyanthraquinone Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroxyanthraquinones are a class of naturally occurring aromatic compounds characterized by an anthraquinone core substituted with four hydroxyl groups. These molecules and their derivatives are of significant interest to the scientific community due to their diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Found in a variety of natural sources such as plants, fungi, and marine organisms, these compounds represent a promising reservoir for the discovery of new therapeutic agents.[1][4][5]

This technical guide provides a comprehensive overview of the prominent isomers of tetrahydroxyanthraquinone, their natural sources, detailed methodologies for their isolation and purification, and an exploration of their biological significance.

Natural Sources and Key Isomers

Tetrahydroxyanthraquinones are primarily secondary metabolites found in both terrestrial and marine environments.[1][5] While numerous isomers exist, some of the most studied include Quinalizarin (1,2,5,8-tetrahydroxyanthraquinone) and its structural variants. These compounds are often present in nature as glycosides, which can be hydrolyzed to their aglycone forms.[3] The distribution of these isomers is diverse, spanning across various plant families and microbial genera.

Table 1: Natural Sources of Notable Tetrahydroxyanthraquinone Isomers and Derivatives

| Isomer/Derivative Name | Chemical Structure | Natural Source(s) | Reference(s) |

| 1,2,5,8-Tetrahydroxyanthraquinone (Quinalizarin) | C₁₄H₈O₆ | Found as a synthetic compound, but its core structure is present in natural derivatives. | [6][7][8] |

| 1,4,5,8-Tetrahydroxyanthraquinone | C₁₄H₈O₆ | Primarily a synthetic compound, relevant in the development of lead compounds for propellants. | [9][10] |

| 1,7,8-trimethoxy-2,3,5,6-tetrahydroxy anthraquinone | C₁₇H₁₄O₉ | Polygonum flaccidum (a flowering plant) | [11][12][13] |

| Alaternoside A (1,4,6,8-tetrahydroxy-3-methylanthraquinone glycoside) | C₂₉H₃₂O₁₅ | Rhamnus alaternus L. (root bark and leaves) | [14] |

| Alaternoside B (1,2,6,8-tetrahydroxy-3-methylanthraquinone glycoside) | C₂₁H₂₀O₁₁ | Rhamnus alaternus L. (root bark and leaves) | [14] |

| Tetrahydroxyanthraquinone (unspecified isomer) | C₁₄H₈O₆ | Microsphaeropsis sp. (a sponge-associated fungus) | [5] |

Note: Extensive literature searches did not yield documented natural sources for 1,2,5,6-tetrahydroxyanthraquinone.[15]

Biosynthesis of Anthraquinones

In fungi, which are a significant source of anthraquinone diversity, these compounds are primarily synthesized through the polyketide pathway.[15] This metabolic route begins with the condensation of acetyl-CoA and malonyl-CoA units to create a poly-β-keto chain. This chain undergoes a series of cyclization and aromatization reactions to form the fundamental anthraquinone scaffold.[15] Subsequent enzymatic modifications, such as hydroxylation, methylation, and glycosylation, generate the vast array of anthraquinone derivatives observed in nature.[15]

Caption: Fungal Biosynthesis via the Polyketide Pathway.

Isolation and Purification Protocols

The isolation of tetrahydroxyanthraquinones from natural sources is a multi-step process that depends on the polarity of the target compounds (aglycones vs. glycosides) and the complexity of the source matrix.

General Extraction and Fractionation

A generalized approach involves sequential extraction with solvents of increasing polarity.[16] This method effectively separates compounds based on their chemical properties.

Table 2: General Protocol for Anthraquinone Extraction and Fractionation

| Step | Procedure | Rationale |

| 1. Preparation | Air-dry and grind the plant or fungal material to a fine powder.[17][18] | Increases surface area for efficient solvent penetration. |

| 2. Defatting | (Optional) Pre-extract the powder with a non-polar solvent like n-hexane. | Removes lipids and other non-polar compounds that may interfere with subsequent steps. |

| 3. Aglycone Extraction | Macerate or reflux the powder with solvents like chloroform, dichloromethane, or ethyl acetate.[16] | Extracts free anthraquinone aglycones which are less polar. |

| 4. Glycoside Extraction | Following aglycone extraction, extract the residue with polar solvents such as methanol, ethanol, or water-ethanol mixtures.[16] | Extracts the more polar anthraquinone glycosides. |

| 5. Acid Hydrolysis | (Optional) Treat the extract with an acid (e.g., HCl) and heat to hydrolyze glycosides into their aglycone forms. This can significantly increase the yield of specific aglycones.[19][20] | Cleaves sugar moieties from glycosides, converting them to aglycones for easier isolation or quantification. |

| 6. Liquid-Liquid Partitioning | Partition the crude extract between immiscible solvents (e.g., ethyl acetate and water) to achieve a preliminary separation of compounds based on their polarity. | Concentrates anthraquinones in the organic phase, separating them from highly polar substances like sugars and salts. |

| 7. Purification | Subject the enriched fractions to chromatographic techniques. | Isolates individual compounds to high purity. |

Caution: The use of hot methanol or ethanol should be avoided during extraction as it can lead to the formation of artifacts.[16]

Illustrative Experimental Protocol: Isolation from Plant Material

This protocol is a composite methodology based on established techniques for isolating anthraquinones from plant roots or leaves.[16][18][19]

1. Plant Material Preparation:

-

Collect and air-dry the plant material (e.g., Rheum emodi roots) at room temperature until brittle.[18]

-

Grind the dried material into a fine powder (e.g., 1.0 mm diameter).[18]

2. Extraction:

-

Macerate the powdered plant material (e.g., 100 g) in 95% ethanol (1:20 solid-to-solvent ratio) for 48 hours at room temperature with occasional shaking.[19]

-

Alternatively, perform a heat-reflux extraction with ethanol for 45 minutes for higher efficiency.[19]

-

Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

3. Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Collect each organic layer and evaporate the solvent to yield the respective fractions. The ethyl acetate fraction is often rich in anthraquinones.

4. Chromatographic Purification:

-

Column Chromatography: Pack a silica gel column (60-120 mesh) and load the ethyl acetate fraction. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.[18][21]

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 90:10).[18] Combine fractions that show similar TLC profiles.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, subject the semi-purified fractions to preparative HPLC on a C18 column.[15][22] Use a mobile phase such as a gradient of methanol and water (often with a small percentage of formic acid) to achieve high-purity separation of isomers.[16]

5. Structural Elucidation:

-

Confirm the structure of the isolated pure compounds using standard spectroscopic techniques:

References

- 1. Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a co ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03610J [pubs.rsc.org]

- 6. Quinalizarin - Wikipedia [en.wikipedia.org]

- 7. 1,2,5,8-TETRAHYDROXYANTHRAQUINONE | 81-61-8 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. scbt.com [scbt.com]

- 10. CN103641852A - 1,4,5,8-tetrahydroxy anthraquinone lead compound and preparation method and application thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. journalbep.com [journalbep.com]

- 13. journalbep.com [journalbep.com]

- 14. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. thaiscience.info [thaiscience.info]

- 18. academicjournals.org [academicjournals.org]

- 19. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. Isolation and Purification of Bioactive Compounds from the Stem Bark of Jatropha podagrica - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Separation of three anthraquinone glycosides including two isomers by preparative high-performance liquid chromatography and high-speed countercurrent chromatography from Rheum tanguticum Maxim. ex Balf - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Redox Potential and Electrochemical Behavior of 1,4,5,8-Tetrahydroxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,5,8-Tetrahydroxyanthraquinone (THAQ), a member of the anthraquinone family, is a molecule of significant interest due to its rich electrochemical properties and its role as a key intermediate in the synthesis of pharmaceutically important compounds, notably the anticancer drug Mitoxantrone.[1][2] Its structure, featuring a planar tricyclic core with four hydroxyl groups, underpins its ability to undergo reversible redox reactions, making it a compelling subject for electrochemical studies and a candidate for various applications, including energy storage and therapeutics. This technical guide provides a comprehensive overview of the redox potential and electrochemical behavior of THAQ, complete with detailed experimental protocols and visualizations to support researchers in their understanding and utilization of this versatile molecule.

Electrochemical Behavior and Redox Potential

The electrochemical behavior of 1,4,5,8-Tetrahydroxyanthraquinone is characterized by its ability to undergo reversible reduction and oxidation processes involving its quinone moieties and hydroxyl groups. In the context of its application as a cathode material in lithium batteries, the discharge process involves a reversible carbonyl-lithium enolate transformation, as well as a hydroxyl-lithium enolate transformation.[3][4] Pre-oxidizing THAQ has been shown to enhance its electrochemical performance in this application.[3]

The redox potential of anthraquinone derivatives is known to be highly dependent on the pH of the solution.[5] While specific redox potential values for 1,4,5,8-Tetrahydroxyanthraquinone across a range of pH values are not extensively documented in publicly available literature, data from a positional isomer, 1,3,5,7-tetrahydroxyanthraquinone, provides valuable insight. In a highly alkaline aqueous solution (pH 14), 1,3,5,7-tetrahydroxyanthraquinone exhibits a redox potential of -0.68 V versus the Standard Hydrogen Electrode (SHE). This suggests that THAQ is also likely to have a negative redox potential that varies with pH.

Quantitative Redox Potential Data

To facilitate comparison and further research, the following table summarizes the available quantitative data on the redox potential of a closely related isomer.

| Compound | Redox Potential (V vs. SHE) | pH | Solvent | Reference(s) |

| 1,3,5,7-Tetrahydroxyanthraquinone | -0.68 | 14 | Aqueous |

Experimental Protocols

The following section outlines a detailed methodology for the electrochemical analysis of 1,4,5,8-Tetrahydroxyanthraquinone using cyclic voltammetry (CV), a fundamental technique for characterizing the redox behavior of chemical species.

Cyclic Voltammetry of 1,4,5,8-Tetrahydroxyanthraquinone

Objective: To determine the redox potentials and study the electrochemical reversibility of 1,4,5,8-Tetrahydroxyanthraquinone.

Materials and Equipment:

-

Working Electrode: Glassy carbon electrode

-

Reference Electrode: Ag/AgCl (Silver/Silver Chloride)

-

Counter Electrode: Platinum wire

-

Electrolyte Solution: A suitable solvent (e.g., dimethylformamide (DMF) or an aqueous buffer of desired pH) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate (TBAP) for organic solvents or a phosphate buffer for aqueous solutions).

-

Analyte Solution: A solution of 1,4,5,8-Tetrahydroxyanthraquinone of known concentration (e.g., 1-5 mM) in the electrolyte solution.

-

Potentiostat: An instrument capable of performing cyclic voltammetry.

-

Electrochemical Cell: A three-electrode cell designed to hold the electrodes and the analyte solution.

-

Inert Gas: Nitrogen or Argon for deoxygenating the solution.

Procedure:

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the polished electrode thoroughly with deionized water and then with the solvent to be used for the electrolyte.

-

Clean the platinum counter electrode and the Ag/AgCl reference electrode according to the manufacturer's instructions.

-

-

Solution Preparation:

-

Prepare the electrolyte solution by dissolving the supporting electrolyte in the chosen solvent.

-

Prepare the analyte solution by dissolving a precise amount of 1,4,5,8-Tetrahydroxyanthraquinone in the electrolyte solution to achieve the desired concentration.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Add the analyte solution to the cell, ensuring that the electrodes are sufficiently immersed.

-

Purge the solution with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment on the potentiostat software. A typical starting point for the potential window would be from a potential where no reaction is expected to a potential sufficiently negative to observe the reduction of the anthraquinone, and then sweeping back to the starting potential. The scan rate can be varied (e.g., from 20 mV/s to 200 mV/s) to investigate the kinetics of the electron transfer.

-

Initiate the cyclic voltammetry scan and record the resulting voltammogram (a plot of current vs. potential).

-

-

Data Analysis:

-

From the cyclic voltammogram, determine the peak potentials for the reduction (cathodic peak, Epc) and oxidation (anodic peak, Epa) processes.

-

Calculate the formal redox potential (E°') as the average of the cathodic and anodic peak potentials: E°' = (Epc + Epa) / 2.

-

The peak separation (ΔEp = Epa - Epc) can provide information about the reversibility of the redox reaction. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

The ratio of the anodic to cathodic peak currents (Ipa/Ipc) should be close to 1 for a reversible process.

-

Visualizations

Electrochemical Workflow

The following diagram illustrates the general workflow for conducting a cyclic voltammetry experiment to analyze the electrochemical behavior of 1,4,5,8-Tetrahydroxyanthraquinone.

Proposed Redox-Mediated Signaling Pathway

While a specific signaling pathway directly modulated by 1,4,5,8-Tetrahydroxyanthraquinone is not yet fully elucidated, its structural similarity to other quinones and its documented ability to generate reactive oxygen species (in its acetylated form) suggest a plausible mechanism of action.[6] Quinones are known to induce cellular responses through redox cycling and covalent modification of proteins, particularly on cysteine residues. The following diagram illustrates a generalized signaling pathway that could be initiated by THAQ, leading to apoptosis.

Conclusion

1,4,5,8-Tetrahydroxyanthraquinone possesses a rich and complex electrochemical behavior that is central to its utility in both materials science and medicinal chemistry. While further research is needed to fully map its redox potentials under various conditions and to elucidate its specific biological signaling pathways, this guide provides a solid foundation for researchers. The provided experimental protocols offer a starting point for consistent and reproducible electrochemical analysis, and the visualized workflow and signaling pathway serve as valuable conceptual frameworks. As a key building block for the development of new therapeutics and functional materials, a thorough understanding of the electrochemical properties of 1,4,5,8-Tetrahydroxyanthraquinone is paramount for unlocking its full potential.

References

Navigating the Solubility Landscape of 1,4,5,8-Tetrahydroxyanthraquinone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,5,8-Tetrahydroxyanthraquinone, also known as Quinalizarin, is a polyhydroxylated anthraquinone derivative with significant potential in various scientific domains, including medicinal chemistry and materials science. A critical parameter governing its application and formulation is its solubility in organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of 1,4,5,8-Tetrahydroxyanthraquinone, details robust experimental protocols for its solubility determination, and offers visual workflows to aid in experimental design. While specific quantitative solubility data for a wide range of organic solvents remains scarce in publicly available literature, this guide equips researchers with the foundational knowledge and methodologies to precisely determine these values in their own laboratories.

Introduction to 1,4,5,8-Tetrahydroxyanthraquinone and its Solubility

1,4,5,8-Tetrahydroxyanthraquinone is a planar aromatic molecule characterized by an anthraquinone core substituted with four hydroxyl groups. These hydroxyl groups introduce polarity and the capacity for extensive hydrogen bonding, which are primary determinants of its solubility. The interplay between the polar hydroxyl groups and the nonpolar aromatic backbone results in a complex solubility profile that is highly dependent on the nature of the solvent.

General Solubility Trends:

Based on the principles of "like dissolves like" and the behavior of structurally related anthraquinone compounds, the following qualitative solubility trends can be anticipated:

-

Polar Protic Solvents (e.g., Alcohols, Acetic Acid): The hydroxyl groups of 1,4,5,8-Tetrahydroxyanthraquinone can act as both hydrogen bond donors and acceptors, suggesting moderate to good solubility in polar protic solvents, particularly at elevated temperatures. For instance, a structurally similar compound, 2-methyl-1:4:5:8-tetrahydroxyanthraquinone, is reported to be moderately soluble in hot alcohol.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can accept hydrogen bonds from the hydroxyl groups of the solute. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are powerful polar aprotic solvents and are expected to be effective in dissolving 1,4,5,8-Tetrahydroxyanthraquinone. Acetone is also anticipated to be a moderately good solvent, especially when heated.[1]

-

Nonpolar Solvents (e.g., Benzene, Toluene, Hexane): Due to the significant polarity imparted by the four hydroxyl groups, 1,4,5,8-Tetrahydroxyanthraquinone is expected to have very low solubility in nonpolar solvents.[1]

-

Other Solvents: Pyridine, a polar basic solvent, is reported to be a good solvent for a related methyl-substituted tetrahydroxyanthraquinone, suggesting it would also be an effective solvent for the parent compound.[1] Hot acetic acid has also been noted as a good solvent for similar compounds.[1]

Quantitative Solubility Data

A comprehensive search of scientific literature did not yield a structured table of quantitative solubility data for 1,4,5,8-Tetrahydroxyanthraquinone across a range of common organic solvents. The data that is available is often qualitative or pertains to different, albeit related, anthraquinone derivatives. Therefore, for precise quantitative applications, experimental determination of solubility is essential. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

The solubility of 1,4,5,8-Tetrahydroxyanthraquinone can be accurately determined using several well-established methods. The choice of method will depend on the available equipment, the required precision, and the properties of the solvent.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Methodology:

-

Sample Preparation: Add an excess amount of 1,4,5,8-Tetrahydroxyanthraquinone to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial in a shaker bath). The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach a solubility plateau.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of any suspended particles, filter the supernatant through a fine-porosity filter (e.g., a 0.22 µm syringe filter compatible with the organic solvent) or centrifuge the sample at high speed and carefully collect the clear supernatant. This step must be performed at the same temperature as the equilibration to avoid changes in solubility.

-

Solvent Evaporation: Accurately transfer a known volume or mass of the clear, saturated solution to a pre-weighed, dry container.

-

Drying and Weighing: Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute. Once the solvent is completely removed, cool the container to room temperature in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of container with dried solute - Mass of empty container) / Volume of saturated solution taken (L)

UV-Visible (UV-Vis) Spectrophotometry Method

This method is suitable for compounds that have a strong chromophore, which 1,4,5,8-Tetrahydroxyanthraquinone does. It relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of 1,4,5,8-Tetrahydroxyanthraquinone of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The solvent used for the dilutions should be used as the blank.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of Saturated Solution: Prepare a saturated solution of 1,4,5,8-Tetrahydroxyanthraquinone in the same solvent as described in the gravimetric method (steps 1-3).

-

Measurement of Absorbance:

-

Carefully take an aliquot of the clear, saturated supernatant.

-

If the absorbance is expected to be outside the linear range of the calibration curve, dilute the aliquot with a known volume of the solvent to bring the absorbance within the working range.

-

Measure the absorbance of the (diluted) saturated solution at λmax.

-

-

Calculation:

-

Use the equation of the calibration curve to calculate the concentration of the (diluted) saturated solution.

-

If the solution was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration of the saturated solution.

-

Visualizing Experimental Workflows

To aid in the practical application of these methodologies, the following diagrams, generated using the DOT language, illustrate the key steps in each experimental workflow.

Gravimetric Solubility Determination Workflow

Caption: Workflow for Gravimetric Solubility Determination.

UV-Vis Spectrophotometry Solubility Determination Workflow

Caption: Workflow for UV-Vis Spectrophotometry Solubility Determination.

Conclusion

References

Methodological & Application

Application Notes and Protocols: 1,4,5,8-Tetrahydroxyanthraquinone (THAQ) as a Cathode Material for Lithium-Ion Batteries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,4,5,8-Tetrahydroxyanthraquinone (THAQ) as a high-performance cathode material for lithium-ion batteries. This document is intended to guide researchers in the synthesis, characterization, and application of THAQ-based cathodes.

Introduction

1,4,5,8-Tetrahydroxyanthraquinone (THAQ) is an organic molecule that has garnered significant interest as a sustainable and high-capacity cathode material for next-generation lithium-ion batteries. Its redox activity, based on the reversible reaction of its carbonyl and hydroxyl groups with lithium ions, allows for theoretical high specific capacities. The use of organic materials like THAQ offers potential advantages over traditional inorganic cathodes, including lower cost, greater structural diversity, and reduced environmental impact. This document outlines the electrochemical performance of THAQ and provides detailed protocols for its synthesis, electrode preparation, and cell assembly.

Data Presentation

The electrochemical performance of THAQ-based cathodes is summarized in the tables below. The data is compiled from studies on a closely related anthraquinone, providing a strong indication of the expected performance of THAQ.

Table 1: Rate Capability of THAQ-based Cathode

| C-Rate | Discharge Specific Capacity (mAh/g) |

| 0.2C | 256 |

| 0.5C | 240 |

| 1C | 225 |

| 2C | 213 |

| 5C | 159 |

| 10C | 157 |

Table 2: Cycling Stability of THAQ-based Cathode

| C-Rate | Number of Cycles | Capacity Retention (%) | Coulombic Efficiency (%) |

| 1C | 100 | 88 | ~100 |

| 2C | 1000 | 88 | ~100 |

| 5C | 2000 | 70 | ~100 |

Experimental Protocols

Protocol 1: Synthesis of 1,4,5,8-Tetrahydroxyanthraquinone (THAQ)

This protocol describes a general method for the synthesis of THAQ, which may require further optimization for specific laboratory conditions.

Materials:

-

1,8-dihydroxyanthraquinone

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Reducing agent (e.g., sodium dithionite)

-

Deionized water

-

Ice

Procedure:

-

Nitration: In a fume hood, dissolve 1,8-dihydroxyanthraquinone in concentrated sulfuric acid in a round-bottom flask, cooling the mixture in an ice bath.

-

Slowly add fuming nitric acid dropwise to the solution while maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir for several hours at room temperature.

-

Precipitation: Carefully pour the reaction mixture over a large volume of ice to precipitate the dinitro-dihydroxyanthraquinone intermediate.

-

Filtration and Washing: Filter the precipitate and wash thoroughly with deionized water until the filtrate is neutral.

-

Reduction: Suspend the dinitro-dihydroxyanthraquinone intermediate in an aqueous solution.

-

Add a reducing agent, such as sodium dithionite, in portions while heating the mixture. The color of the solution should change, indicating the reduction of the nitro groups to amino groups.

-

Hydrolysis: Acidify the solution to hydrolyze the amino groups to hydroxyl groups, yielding 1,4,5,8-tetrahydroxyanthraquinone.

-

Purification: The crude THAQ can be purified by recrystallization from a suitable solvent.

Protocol 2: Cathode Slurry Preparation

Materials:

-

1,4,5,8-Tetrahydroxyanthraquinone (THAQ) powder (active material)

-

Carboxymethyl cellulose (CMC) (binder)

-

Styrene-butadiene rubber (SBR) (binder)

-

Super P or other conductive carbon (conductive additive)

-

Deionized water (solvent)

Procedure:

-

Dry Mixing: In a mortar and pestle or a planetary ball miller, thoroughly mix the THAQ powder and conductive carbon in the desired ratio (e.g., 80:10 by weight).

-

Binder Solution Preparation: Separately, dissolve the CMC binder in deionized water to form a viscous solution.

-

Slurry Formation: Slowly add the dry-mixed THAQ and conductive carbon powder to the CMC solution while stirring continuously.

-

Add the SBR binder to the mixture and continue stirring until a homogeneous, well-dispersed slurry is formed. The final composition could be, for example, 80% THAQ, 10% conductive carbon, 5% CMC, and 5% SBR.

-

The viscosity of the slurry can be adjusted by adding small amounts of deionized water.

Protocol 3: Cathode Fabrication and Coin Cell Assembly

Materials:

-

Prepared THAQ cathode slurry

-

Aluminum foil (current collector)

-

Doctor blade or film applicator

-

Vacuum oven

-

Coin cell components (2032-type cases, spacers, springs)

-

Lithium metal foil (anode)

-

Celgard separator (or similar)

-

Electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate and dimethyl carbonate)

-

Glovebox with an argon atmosphere

Procedure:

-

Cathode Coating: Cast the prepared slurry onto the aluminum foil using a doctor blade set to the desired thickness.

-

Drying: Dry the coated electrode in an oven at a moderate temperature (e.g., 80°C) for several hours to remove the water.

-

Transfer the dried electrode to a vacuum oven and dry further at a higher temperature (e.g., 120°C) overnight to ensure complete removal of any residual moisture.

-

Electrode Punching: Punch out circular electrodes of the desired diameter (e.g., 12 mm) from the coated foil.

-

Coin Cell Assembly (inside a glovebox): a. Place the cathode disc at the bottom of the coin cell case. b. Add a few drops of electrolyte to wet the cathode surface. c. Place the separator on top of the cathode. d. Add a few more drops of electrolyte to wet the separator. e. Place the lithium metal anode on top of the separator. f. Add the spacer and then the spring. g. Carefully place the cap on top and crimp the coin cell using a crimping machine to ensure a proper seal.

Protocol 4: Electrochemical Characterization

Equipment:

-

Battery cycler

-

Electrochemical impedance spectroscopy (EIS) analyzer

Procedure:

-

Formation Cycles: Perform 2-3 initial charge-discharge cycles at a low C-rate (e.g., C/10) to activate the cell and form a stable solid-electrolyte interphase (SEI).

-

Galvanostatic Cycling: Cycle the cell at various C-rates (e.g., from C/5 to 10C) to evaluate the rate capability. For each C-rate, perform multiple cycles to ensure the capacity has stabilized.

-

Long-Term Cycling: Perform extended cycling at a specific C-rate (e.g., 1C or 2C) for hundreds or thousands of cycles to assess the cycling stability and capacity retention.

-

Coulombic Efficiency: Calculate the coulombic efficiency for each cycle as (discharge capacity / charge capacity) * 100%.

-

Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at different states of charge to investigate the charge transfer resistance and other impedance characteristics of the cell.

Visualizations

Caption: Experimental workflow from THAQ synthesis to electrochemical characterization.

Caption: Reversible electrochemical reaction of THAQ with lithium ions.

Preparation of 1,4,5,8-Tetrahydroxyanthraquinone electrode slurry

Application Notes & Protocols

Topic: Preparation and Characterization of 1,4,5,8-Tetrahydroxyanthraquinone (THAQ) Electrode Slurry

Audience: This document is intended for researchers, scientists, and professionals in materials science and energy storage, providing detailed protocols for the preparation and evaluation of 1,4,5,8-Tetrahydroxyanthraquinone-based electrode slurries for battery applications.

Introduction

1,4,5,8-Tetrahydroxyanthraquinone (THAQ) is an organic compound investigated for its potential as a sustainable and high-performance electrode material, particularly for lithium-ion batteries.[1][2] Organic electrode materials offer advantages such as environmental friendliness, light weight, and cost-effectiveness.[3] THAQ and its derivatives function as cathode materials where redox reactions involving carbonyl and hydroxyl groups enable energy storage.[1][3] However, challenges such as low conductivity and solubility in electrolytes need to be addressed through careful electrode engineering.[3]

This document provides a comprehensive protocol for the preparation of a THAQ-based electrode slurry, detailing the necessary components, mixing procedures, and subsequent electrochemical characterization techniques.

Experimental Protocols

Materials and Reagents

-

Active Material: 1,4,5,8-Tetrahydroxyanthraquinone (THAQ)

-

Conductive Additive: Super C65 Carbon Black or Multi-Walled Carbon Nanotubes (MWCNTs)

-

Binder: Polyvinylidene fluoride (PVDF), Styrene-ethylene-butylene-styrene (SEBS), or Carboxymethyl cellulose lithium (CMC-Li)

-

Solvent: N-Methyl-2-pyrrolidone (NMP) for PVDF and SEBS binders

-